molecular formula C17H17FN2O3S B2987459 N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide CAS No. 847769-30-6

N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide

Número de catálogo: B2987459
Número CAS: 847769-30-6
Peso molecular: 348.39
Clave InChI: KPOWEYAOWUWWMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide is a synthetic, fluorinated organic compound featuring an acetamide core modified with a cyclopropylamine group and a 4-fluorobenzenesulfonamido phenyl moiety. The strategic incorporation of fluorine atoms and sulfonamide groups is a common practice in medicinal chemistry to fine-tune the physicochemical properties of a molecule, potentially enhancing its metabolic stability, membrane permeability, and binding affinity to biological targets . This acetamide derivative is of significant interest in early-stage drug discovery and chemical biology. Its structure is analogous to other reported pharmacologically active compounds, such as melatonin receptor agonists that also contain the N-cyclopropylacetamide functional group . The presence of the sulfonamide linker further suggests potential for applications in designing enzyme inhibitors or receptor modulators, as this functional group is prevalent in many active pharmaceutical ingredients. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a tool compound for probing biological pathways. Please Note: This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate precautions in a laboratory setting.

Propiedades

IUPAC Name

N-cyclopropyl-2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-13-3-9-16(10-4-13)24(22,23)20-15-5-1-12(2-6-15)11-17(21)19-14-7-8-14/h1-6,9-10,14,20H,7-8,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOWEYAOWUWWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as a TRPM8 antagonist. This article delves into the biological activity of this compound, summarizing its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopropyl group and a sulfonamide moiety attached to a phenyl ring. The chemical formula is C19H22N2O3SC_{19}H_{22}N_2O_3S, and it has been identified with the PubChem CID 25890715 .

PropertyValue
Molecular Weight358.45 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
LogP (octanol-water)Not specified

TRPM8 Antagonistic Activity

Recent studies have indicated that this compound exhibits antagonistic activity against the transient receptor potential melastatin 8 (TRPM8) channel. TRPM8 is implicated in various physiological processes, including thermosensation and pain modulation. The modulation of TRPM8 can have therapeutic implications for conditions such as neuropathic pain and inflammation .

Antimicrobial Properties

In addition to its TRPM8 antagonism, compounds similar to this compound have been evaluated for antimicrobial activity. A study on N-substituted phenyl-2-chloroacetamides demonstrated that halogenated phenyl rings significantly enhance antimicrobial efficacy against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the fluorobenzenesulfonamide moiety may similarly contribute to antimicrobial properties through increased lipophilicity and membrane permeability.

Case Study 1: Anticonvulsant Activity

Research on related compounds has shown promising anticonvulsant activity in animal models. In one study, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and tested for anticonvulsant effects using the maximal electroshock (MES) test. Compounds with higher lipophilicity demonstrated delayed yet prolonged anticonvulsant action, suggesting that structural modifications can influence pharmacological outcomes .

Case Study 2: Pesticidal Activity

Another area of investigation includes the potential use of N-cyclopropyl derivatives as pesticides against arthropod pests. Research indicates that cyclopropylamide derivatives exhibit significant activity against various pest species, highlighting their utility in agricultural applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound can be compared to analogs based on substituent variations, synthetic utility, and functional properties:

Substituent Variations

  • N-[4-(4-Chlorobenzenesulfonamido)phenylsulfonyl]acetamide (): This analog replaces the fluorine atom with chlorine.
  • 2-Chloro-N-(4-fluorophenyl)acetamide ():
    Lacks the sulfonamido group but retains the fluorophenyl moiety. The absence of sulfonamide limits its utility in sulfa drug-like applications but highlights the role of fluorophenyl in stabilizing molecular packing via intermolecular hydrogen bonds .
  • N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}acetamide ():
    Features a methoxyphenyl group instead of fluorobenzenesulfonamido. Methoxy’s electron-donating nature may enhance solubility but reduce electrophilic reactivity compared to sulfonamides .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Properties Applications Reference
N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide Cyclopropyl, 4-fluorobenzenesulfonamido ~352.3 (estimated) High polarity, potential enzyme inhibition Drug development, corrosion inhibition
N-[4-(4-Chlorobenzenesulfonamido)phenylsulfonyl]acetamide Chlorobenzenesulfonamido ~384.8 Strong hydrogen bonding, moderate solubility Synthetic intermediate
2-Chloro-N-(4-fluorophenyl)acetamide Fluorophenyl, chloroacetamide ~201.6 Crystalline, intermolecular H-bonding Organic synthesis
N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}acetamide Methoxyphenyl, cyclopropyl 338.4 Enhanced solubility, electron-donating effects Pharmacological studies

Research Findings and Implications

  • Synthetic Utility : The cyclopropyl group in acetamides (e.g., ) is often introduced to modulate steric effects and metabolic stability. For example, N-[(1S)-1-[4-(1-Chloro-2-cyclopropyl-ethyl)phenyl]ethyl]-2,2,2-trifluoro-acetamide () demonstrates the role of cyclopropyl in improving pharmacokinetic profiles .
  • Electrochemical Behavior: Fluorinated sulfonamides (e.g., ) show superior corrosion inhibition compared to non-fluorinated analogs, attributed to enhanced adsorption on carbon steel surfaces via polar interactions .
  • Structural Stability : Intramolecular interactions (e.g., C–H···O in ) stabilize the acetamide backbone, a feature likely conserved in the target compound due to its sulfonamido group .

Q & A

Advanced Question

  • Substituent Variation : Modify the cyclopropyl group (e.g., replace with other alkyl/aryl groups) or fluorobenzenesulfonamide moiety (e.g., introduce electron-withdrawing groups at the para position).
  • Assays : Test analogs for COX-2 inhibition (ELISA) or affinity to pain-related receptors (e.g., TRPV1 via radioligand binding).
  • Computational Tools : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins. Correlate calculated binding energies (ΔG) with experimental IC₅₀ values .

How should researchers address contradictions between computational predictions and experimental biological data?

Advanced Question

  • Re-evaluate Assay Conditions : Confirm compound solubility (e.g., use DMSO stocks ≤0.1% v/v) and stability (HPLC purity checks).
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD simulations (e.g., GROMACS) to assess protein-ligand complex stability. Compare conformational sampling with crystallographic data.
  • Meta-Analysis : Cross-reference results with structurally related compounds (e.g., N-phenylacetamide derivatives) to identify conserved pharmacophores .

What analytical techniques are essential for characterizing this compound’s purity and identity?

Basic Question

  • NMR : ¹H/¹³C NMR to confirm cyclopropyl (δ ~1.0–1.5 ppm) and sulfonamide (δ ~7.5–8.0 ppm) protons.
  • HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>95%) and molecular ion peaks ([M+H]⁺).
  • Elemental Analysis : Validate %C, %H, and %N within ±0.4% of theoretical values .

How can solubility challenges in aqueous buffers be mitigated for in vivo studies?

Advanced Question

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance solubility.
  • Salt Formation : Synthesize hydrochloride or sodium salts via acid/base reactions.
  • Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) using solvent evaporation techniques. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.